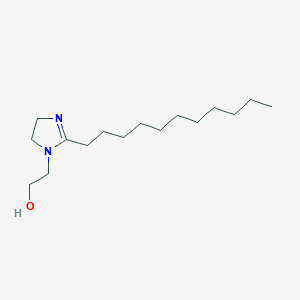

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

Beschreibung

Historical Development of Imidazoline Derivatives

The foundation of imidazoline chemistry dates to the mid-19th century, with Heinrich Debus's 1858 discovery of imidazole. However, systematic exploration of imidazolines began in the 20th century, driven by industrial demand for surfactants and pharmaceutical intermediates. The synthesis of 2-alkyl-2-imidazolines via condensation reactions between fatty acids and ethylenediamine was first reported by Hofmann in the 1950s, establishing a template for derivatives like 1H-imidazole-1-ethanol, 4,5-dihydro-2-undecyl-. By the 1970s, imidazolinium-based surfactants became commercially significant, particularly in fabric softeners, where their amphiphilic nature enabled efficient interaction with cellulose fibers.

Taxonomic Classification within Heterocyclic Chemistry

1H-imidazole-1-ethanol, 4,5-dihydro-2-undecyl- belongs to the imidazoline family, classified as a 4,5-dihydroimidazole under IUPAC nomenclature. Its structure features:

- A five-membered ring with two nitrogen atoms at positions 1 and 3

- Partial saturation at the 4,5-positions

- A C11 alkyl chain (undecyl) at position 2

- A hydroxyethyl group at position 1

This places it within the broader category of nitrogen-containing heterocycles, sharing taxonomic relationships with imidazolidines (fully saturated) and imidazoles (fully unsaturated). The compound’s amphoteric character arises from the imidazoline ring’s ability to act as both a weak base (pK~a~ ≈ 7) and acid (pK~a~ ≈ 14.5), a property inherited from its imidazole ancestry.

Scientific Significance and Research Evolution

Research on this compound has evolved along three primary axes:

- Surfactant Applications : Its amphiphilic structure enables micelle formation, making it effective in cosmetic formulations for hair conditioning and antistatic applications.

- Medicinal Chemistry : While not directly therapeutic, its structural motifs inform drug design, particularly in antifungal agents and kinase inhibitors leveraging the imidazoline scaffold.

- Materials Science : The undecyl chain facilitates self-assembly in lipid bilayers, with potential applications in nanotechnology and controlled-release systems.

Recent advances in multicomponent synthesis methodologies, such as iron-catalyzed redox reactions, have improved access to structurally complex imidazolines like this compound.

Theoretical Frameworks in Imidazoline Research

Two theoretical models dominate studies of 1H-imidazole-1-ethanol, 4,5-dihydro-2-undecyl-:

Tautomeric Equilibria :

The compound exists in equilibrium between amino and imino tautomers, though X-ray crystallography confirms the imino form predominates in solid-state configurations. Density functional theory (DFT) calculations indicate the imino tautomer is more stable by ~5.74 kcal/mol, attributable to conjugation between the exocyclic nitrogen and the aromatic π-system.

Amphiphilicity Modeling :

The hydrophilic-lipophilic balance (HLB) of this derivative is calculated as:

$$

\text{HLB} = 20 \times \frac{M{\text{hydrophilic}}}{M{\text{total}}} = 20 \times \frac{61.08}{268.44} \approx 4.55

$$

This low HLB value classifies it as a water-in-oil emulsifier, consistent with its use in lipid-rich formulations.

Table 1: Comparative Properties of Selected Imidazoline Derivatives

| Compound | Molecular Formula | HLB | Tautomeric Preference | Key Application |

|---|---|---|---|---|

| 1H-Imidazole-1-ethanol... | C~16~H~32~N~2~O | 4.55 | Imino | Cosmetic surfactants |

| Clonidine | C~9~H~9~Cl~2~N~3 | N/A | Amino | Antihypertensive agent |

| Nutlin-3a | C~30~H~30~Cl~2~N~4~O~4 | N/A | Imino | p53-MDM2 inhibitor |

Data derived from.

Eigenschaften

IUPAC Name |

2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19/h19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDGQRJVVZJMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059667 | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136-99-2 | |

| Record name | 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-undecylimidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL HYDROXYETHYL IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B4PCW98KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-HYDROXYETHYL)-2-UNDECYLIMIDAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5622 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biologische Aktivität

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- (CAS No. 136-99-2) is a compound belonging to the class of long-chain alkyl hydroxyethyl imidazolines. This article provides a comprehensive overview of its biological activities, focusing on its pharmacological potential, safety profile, and relevant research findings.

- Molecular Formula : C16H32N2O

- Molecular Weight : 268.438 g/mol

- Structural Formula :

Antimicrobial Activity

Research has indicated that compounds in the imidazoline class, including 1H-imidazole-1-ethanol derivatives, exhibit significant antimicrobial properties. A study evaluated various substituted imidazoles for their effectiveness against a range of bacterial strains. The findings suggested that certain derivatives demonstrated potent antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1H-imidazole-1-ethanol derivatives have been explored in several studies. For instance, compounds with similar structural characteristics have been shown to inhibit the proliferation of cancer cell lines such as breast and colon carcinoma. The mechanism of action often involves disruption of cellular processes through apoptosis induction and cell cycle arrest .

A comparative study highlighted that some imidazole derivatives exhibited IC50 values in the low micromolar range, indicating their potential as lead compounds for anticancer drug development .

Antioxidant Activity

Imidazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is particularly valuable in therapeutic applications aimed at preventing oxidative damage associated with various diseases .

Safety Profile

The safety assessment of 1H-imidazole-1-ethanol indicates potential risks associated with its use. Evaluation statements suggest that while specific toxicological data may be limited, the structural similarities among long-chain alkyl hydroxyethyl imidazolines imply comparable safety profiles. Notably, eye irritation has been documented as a concern during exposure assessments .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Cosmetic Industry

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- is widely used in cosmetic formulations due to its surfactant and conditioning properties. Its applications include:

- Antistatic Agent : Reduces static electricity in hair products.

- Hair Conditioning Agent : Enhances the feel and manageability of hair.

| Application Type | Functionality |

|---|---|

| Antistatic | Reduces static charge in hair |

| Conditioning | Improves hair texture and appearance |

Antimicrobial Activity

Research indicates that compounds within the imidazoline class exhibit significant antimicrobial properties. Studies have shown that 1H-Imidazole-1-ethanol derivatives can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria.

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated potent antibacterial activity against Staphylococcus aureus and other strains |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several studies, revealing its potential as an anticancer agent. Research highlights include:

- Inhibition of Cancer Cell Lines : Compounds similar to 1H-Imidazole-1-ethanol have shown efficacy against breast and colon carcinoma cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Carcinoma | <10 |

| Colon Carcinoma | <15 |

Antioxidant Activity

Imidazole derivatives are recognized for their antioxidant properties, which are beneficial in therapeutic applications aimed at reducing oxidative stress.

Case Study 1: Cosmetic Formulation

A study evaluated the effectiveness of 1H-Imidazole-1-ethanol in a leave-in conditioner formulation. Results indicated improved hair softness and reduced static compared to formulations lacking this compound.

Case Study 2: Antimicrobial Testing

A comparative study assessed various imidazoline derivatives for antibacterial activity. The findings revealed that 1H-Imidazole-1-ethanol exhibited significant inhibition against multiple bacterial strains, suggesting its potential as a natural preservative in cosmetic products.

Safety Profile

While specific toxicological data on 1H-Imidazole-1-ethanol is limited, structural similarities with other long-chain alkyl hydroxyethyl imidazolines suggest comparable safety profiles. Notably, eye irritation has been documented as a concern during exposure assessments.

Analyse Chemischer Reaktionen

Hydrolysis and Ring-Opening Reactions

The imidazoline ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms undecylamine hydroxyethyl ethylenediamine and acetic acid derivatives.

-

Basic Hydrolysis (NaOH) : Produces sodium salts of fatty acid amides and ethanolamine derivatives .

| Condition | Products | Application |

|---|---|---|

| 1M HCl, 80°C | Undecylamine hydroxyethyl ethylenediamine | Intermediate for amphoterics |

| 1M NaOH, 70°C | Sodium undecylimidazoline carboxylate | Surfactant formulations |

Stability Note : Prolonged hydrolysis (>12 hrs) degrades the alkyl chain, reducing surfactant efficacy .

Reactions with Chloroacetic Acid

Industrial applications involve quaternization or carboxylation with chloroacetic acid to synthesize amphoteric surfactants:

-

Step 1 : Alkylation of the imidazoline nitrogen with chloroacetic acid.

-

Step 2 : Neutralization with NaOH to form sodium cocoamphoacetate derivatives .

| Reactants | Conditions | Product |

|---|---|---|

| Chloroacetic acid, NaOH | 60–80°C, pH 8–9 | Sodium 2-undecylimidazoline acetates |

| Acrylic acid derivatives | 70–90°C, catalyst | Amphoteric surfactants (e.g., lauroamphoacetate) |

Key Data :

-

Purity : Reaction products contain 40–50% active surfactant .

-

Byproducts : Residual chloroacetate (<0.1%) and unreacted imidazoline .

Salt Formation and Derivatives

The hydroxyethyl group enables salt formation with organic/inorganic acids:

-

Acetic Acid : Forms 1H-imidazole-1-ethanol, 4,5-dihydro-2-undecyl-, monoacetate salt (CAS 94023-42-4) .

-

Sulfonic Acids : Produces sulfobetaine derivatives for specialized detergents.

| Acid | Reaction Site | Product Use |

|---|---|---|

| Acetic acid | Hydroxyethyl group | Cosmetic emulsifiers |

| Sulfuric acid | Imidazoline ring | High-foaming surfactants |

Regulatory Note : Acetate salts are classified as non-irritating at concentrations <5% in formulations .

Interactions in Formulations

In cosmetic and detergent systems, the compound interacts with:

-

Anionic Surfactants : Enhances foam stability via charge neutralization.

-

Cationic Polymers : Forms coacervates for conditioning in shampoos .

| Interaction Partner | Effect | Optimal Ratio |

|---|---|---|

| Sodium lauryl sulfate | Increased viscosity and foam volume | 1:2 (imidazoline:SDS) |

| Polyquaternium-7 | Improved hair softness | 1:1 |

Stability : Degrades above pH 10 or in the presence of oxidizing agents .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Properties

The primary structural variation among imidazoline derivatives lies in the alkyl chain length, branching, and substituents. Below is a comparative analysis:

Functional Performance

- Surfactant Efficiency : Coco alkyl derivatives (61791-38-6) are preferred in cosmetics for their mildness and biodegradability , while unsaturated variants (94278-94-1) excel in industrial lubricants due to lower viscosity .

- Biological Activity : Branched-chain derivatives (e.g., 37349-04-5) demonstrate antimicrobial properties, making them suitable for preservative formulations .

Research Findings and Industrial Relevance

- Hydrogen Bonding: Imidazoline rings form robust hydrogen-bonded networks, critical for their self-assembly in micelles and corrosion-inhibiting monolayers .

- Regulatory Status : Coco alkyl derivatives (61791-38-6) are compliant with cosmetic safety standards (EINECS 263-170-7) , while unsaturated analogs require stabilization against oxidation for industrial use .

- Emerging Applications : Phenyl-substituted derivatives (27423-82-1) are being explored as ligands in catalytic systems due to their π-π stacking capabilities .

Vorbereitungsmethoden

Cyclization of Fatty Acid and Ethanolamine

The most established route involves the condensation of undecylic acid (C₁₁H₂₂COOH) with ethanolamine (H₂NCH₂CH₂OH) under dehydrating conditions. This two-step process proceeds via an amide intermediate, followed by intramolecular cyclization:

-

Amide Formation :

Undecylic acid reacts with ethanolamine at 120–150°C to form N-(2-hydroxyethyl)undecylamide (RCONHCH₂CH₂OH). Solvents like xylene or toluene facilitate azeotropic water removal, driving the reaction to completion. -

Cyclization :

Heating the amide to 180–220°C induces ring closure, producing the imidazoline core. Catalysts such as sodium hydroxide or potassium carbonate (0.5–2 wt%) accelerate dehydration.

Key Parameters :

| Step | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Amide | 120–150 | None | 85–90 |

| Cyclization | 180–220 | NaOH (1%) | 75–80 |

This method’s simplicity and scalability make it industrially viable, though prolonged heating risks side reactions like oxidation.

Alkylation of Imidazoline Intermediates

An alternative approach alkylates pre-formed imidazoline intermediates with halogenated alcohols. For example, 2-chloro-1-(undecyl)ethanol reacts with imidazole under basic conditions:

-

Reaction Setup :

A mixture of imidazole, sodium hydroxide, and PEG600 (phase-transfer catalyst) in dimethylformamide (DMF) is heated to 50–55°C. -

Nucleophilic Substitution :

Dropwise addition of 2-chloro-1-(undecyl)ethanol induces alkylation at the imidazole’s nitrogen. Subsequent heating to 110–115°C for 4 hours ensures complete conversion.

Optimized Conditions :

This method avoids extreme temperatures but requires precise stoichiometry to minimize byproducts like dialkylated species.

Catalytic Methods Using Phase-Transfer Catalysts

Modern protocols employ phase-transfer catalysts (PTCs) to enhance interfacial reactivity. For instance, tetrabutylammonium bromide (TBAB) or PEG-600 in biphasic systems (water/organic solvent) improves mass transfer:

-

Reaction Mechanism :

The PTC shuttles hydroxide ions into the organic phase, deprotonating imidazole and promoting nucleophilic attack on the alkylating agent. -

Procedure :

Advantages :

-

Reduced reaction time (4–6 hours vs. 12–24 hours in traditional methods).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization | 180–220°C, NaOH | 75–80 | 90–92 | High |

| Alkylation | 110–115°C, PEG600 | 82–88 | 95–98 | Moderate |

| PTC | 50–55°C → 110°C, TBAB | 85–90 | 97–99 | High |

The alkylation route offers superior yield and purity but demands specialized equipment for temperature control. Cyclization remains preferred for bulk production due to lower catalyst costs.

Industrial Production Considerations

Q & A

Q. What is the structural classification of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-, and what role does it play in surfactant formulations?

This compound belongs to the class of nonionic surfactants , specifically categorized as imidazoline-type surfactants with a straight-chain alkyl group (C11). Its structure features a 4,5-dihydroimidazole ring substituted with an undecyl chain at position 2 and a hydroxyethyl group at position 1. This configuration enables its surfactant properties, such as reducing surface tension and stabilizing emulsions, by balancing hydrophilic (ethanol moiety) and hydrophobic (undecyl chain) interactions . Its applications include use in corrosion inhibition, detergency, and biocompatible formulations due to its mildness and biodegradability .

Q. What synthetic methodologies are commonly employed for synthesizing 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-?

The compound is typically synthesized via cyclocondensation reactions between fatty acids (e.g., lauric acid) and amino alcohols (e.g., ethanolamine). A two-step process is often used:

Amidation : Lauric acid reacts with ethanolamine to form an amide intermediate.

Cyclization : The amide undergoes intramolecular dehydration under heat (~150–200°C) or acidic catalysis to form the 4,5-dihydroimidazole ring.

Key parameters include reaction time (4–8 hours), solvent choice (e.g., xylene for azeotropic water removal), and catalyst selection (e.g., H3PO4 or ZnCl2) to optimize yield and purity .

Advanced Questions

Q. How can researchers validate the purity and structural integrity of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the imidazoline ring (δ 2.7–3.5 ppm for CH2 groups) and the undecyl chain (δ 0.8–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 268.44 (C16H32N2O).

- Elemental Analysis : Matches calculated vs. observed percentages of C, H, and N.

- Chromatography : HPLC or GC with a polar column (e.g., C18) assesses purity, with retention time compared to standards .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

The imidazoline ring is susceptible to hydrolysis in acidic or alkaline conditions, leading to ring opening and formation of amide byproducts. Stability studies should include:

- pH-Dependent Degradation : Monitor via HPLC at pH 2–12 (buffered solutions, 25–60°C).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C).

- Kinetic Studies : Determine rate constants (k) for degradation using Arrhenius plots. Mitigation strategies include formulation with stabilizers (e.g., antioxidants) or encapsulation .

Q. How can computational modeling predict the compound’s interactions in surfactant systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:

- Optimize Geometry : Calculate bond lengths and angles for the imidazoline ring.

- Critical Micelle Concentration (CMC) : Predict aggregation behavior using solvation-free energy calculations.

- Interfacial Activity : Simulate adsorption at air-water interfaces using software like GROMACS. Validate predictions with experimental surface tension measurements .

Q. What biological activity profiles have been reported for structurally related imidazoline derivatives?

Analogous compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) exhibit antimicrobial and anticancer properties. Researchers can:

- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC values) or cancer cell lines (IC50 via MTT assay).

- Mechanistic Studies : Investigate apoptosis induction (caspase-3 activation) or membrane disruption (propidium iodide uptake).

- Toxicity Screening : Use zebrafish embryos or mammalian cell lines to assess biocompatibility .

Q. How does the compound’s environmental impact align with regulatory frameworks like REACH?

Under REACH, this compound is registered as a phase-in substance (EC 930-775-9). Key assessments include:

- Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition.

- Biodegradation : OECD 301F test to evaluate ready biodegradability.

- Bioaccumulation : Predict log Kow (octanol-water partition coefficient) using EPI Suite. Results inform hazard classification and risk mitigation .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported CMC values may arise from impurities or measurement techniques (e.g., tensiometry vs. conductometry). Cross-validate methods .

- Derivative Synthesis : For modified surfactants (e.g., disodium salts), use carboxymethylation (chloroacetic acid) followed by neutralization (NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.